

A Comparative Analysis of the Biological Activities of Substituted Nitropyrazole Carboxylic Acids

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Compound of Interest

Compound Name: *1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid*

Cat. No.: *B1297075*

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A comprehensive review of substituted nitropyrazole carboxylic acids reveals a class of compounds with diverse and potent biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This guide provides a comparative analysis of their antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity

Substituted nitropyrazole carboxylic acids have demonstrated significant potential across a spectrum of biological assays. The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activities and the half-maximal inhibitory concentrations (IC₅₀) for anticancer and anti-inflammatory activities of various derivatives.

Antibacterial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |
|--|-------------------------|-------------|-----------|
| 4-Nitro-1H-pyrazole-3-carboxylic acid derivative | Bacillus cereus | 128 | [1] |
| Pyrazolylthiazole carboxylic acid 2h (R=OCH3, R1=Cl) | Gram-positive bacteria | 6.25 | [2] |
| 1,3-diphenyl pyrazole derivative 21 | Acinetobacter baumannii | 4 | [3] |
| 1,3-diphenyl pyrazole derivative 20, 22 | Acinetobacter baumannii | 8 | [3] |

Antifungal Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|-------------------------------|-----------------------------------|-----------|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Various phytopathogenic fungi | - (Higher activity than boscalid) | [4] |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 = 0.37 | [5] |

Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Reference |
|---|------------------------------|------------------------------------|-----------|
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative 14 | Human B-cell lymphoma (BJAB) | Potent anti-proliferative activity | [6] |
| Pyrazole derivative 5 | A549 (Lung) | 10.67 ± 1.53 | [7] |
| Pyrazole derivative 5 | C6 (Glioma) | 4.33 ± 1.04 | [7] |
| Tetrazole based isoxazoline 4h | A549 (Lung) | 1.51 | [8] |
| Tetrazole based isoxazoline 4i | A549 (Lung) | 1.49 | [8] |

Anti-inflammatory Activity

| Compound | Assay | IC50 | Reference |
|--|-----------------------------------|-------------------|-----------|
| Pyrazolylthiazole carboxylate 1p (R=Cl, R1=Cl) | Carrageenan-induced rat paw edema | 93.06% inhibition | [2] |
| Pyrazolylthiazole carboxylic acid 2c (R=H, R1=F) | Carrageenan-induced rat paw edema | 89.59% inhibition | [2] |
| Pyrazolylthiazole carboxylic acid 2n (R=Cl, R1=OCH3) | Carrageenan-induced rat paw edema | 89.59% inhibition | [2] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue (FM12) | COX-2 Assay | 0.18 μM | [9] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

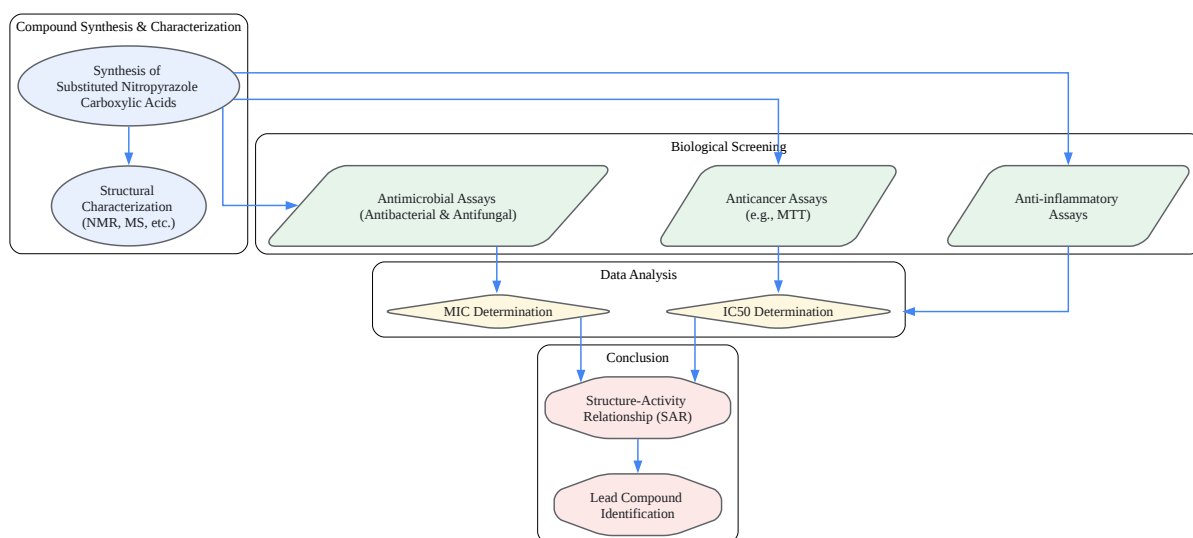
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.^{[10][11][12]} This quantitative technique involves preparing a serial two-fold dilution of the test compound in a suitable broth medium within a 96-well microtiter plate.^{[10][11]} A standardized inoculum of the target microorganism is then added to each well.^[11] The plate is incubated under appropriate conditions, typically 35-37°C for 16-20 hours for most bacteria.^[10] The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^{[10][11]} Control wells, including a growth control (no compound), sterility control (no inoculum), and a positive control with a known antibiotic, are included to ensure the validity of the results.^[10]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.^{[7][13]} Cells are seeded in 96-well plates and incubated with various concentrations of the test compound for a specified period.^[7] Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.^[13] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.^[13] The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

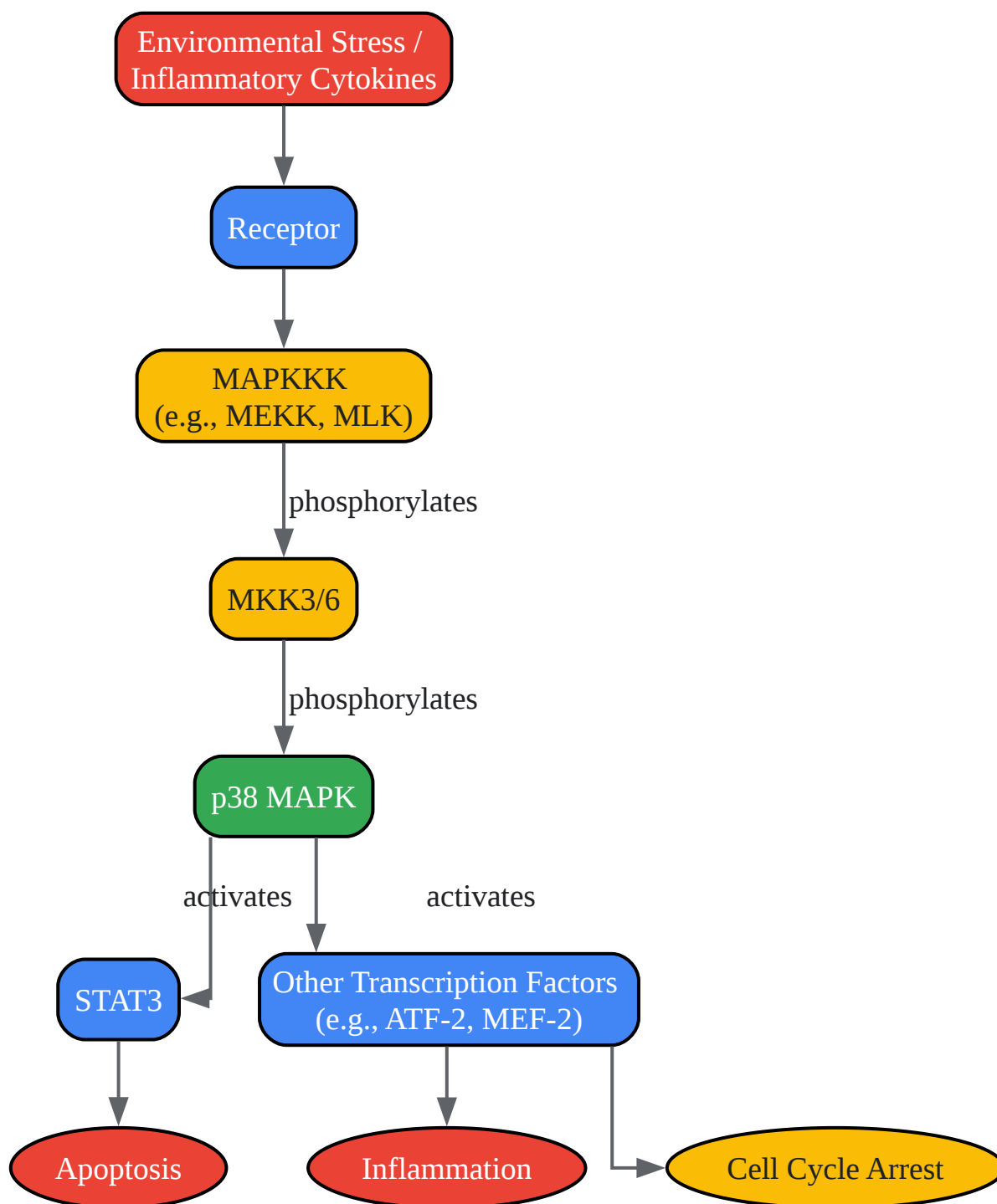
Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in the evaluation and the potential mechanisms of action of substituted nitropyrazole carboxylic acids, the following diagrams are provided.



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Experimental workflow for the evaluation of novel compounds.



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